

ODM-203: A Comprehensive Technical Guide to a Dual FGFR/VEGFR Inhibitor

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Compound of Interest		
Compound Name:	ODM-203	
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Introduction

ODM-203 is an orally available, novel small-molecule inhibitor that demonstrates equipotent and selective activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Genetic alterations in the FGFR signaling pathway and the upregulation of VEGFR are frequently observed in various cancer types, contributing to tumor progression, angiogenesis, and unfavorable survival outcomes.[2] [3] Furthermore, activation of FGFR signaling has been identified as a potential compensatory mechanism for resistance to VEGFR inhibition.[2][3] By simultaneously targeting both pathways, **ODM-203** presents a rational therapeutic strategy for tumors dependent on these signaling cascades for growth and vascularization.[4][5] This document provides an in-depth technical overview of the preclinical and clinical pharmacology of **ODM-203**.

Mechanism of Action

ODM-203 functions as a dual inhibitor of the VEGFR and FGFR families of receptor tyrosine kinases.[1] Its mechanism involves blocking the signaling pathways mediated by these receptors, which in turn inhibits angiogenesis and cell proliferation in tumor cells that overexpress VEGFR and/or FGFR.[1] Preclinical studies have shown that **ODM-203** is a selective and equipotent inhibitor of FGFRs (1-4) and VEGFRs (1-3).[6] The dual inhibition is considered advantageous as many tumor types with FGFR genomic alterations are also known to be angiogenic.[7]



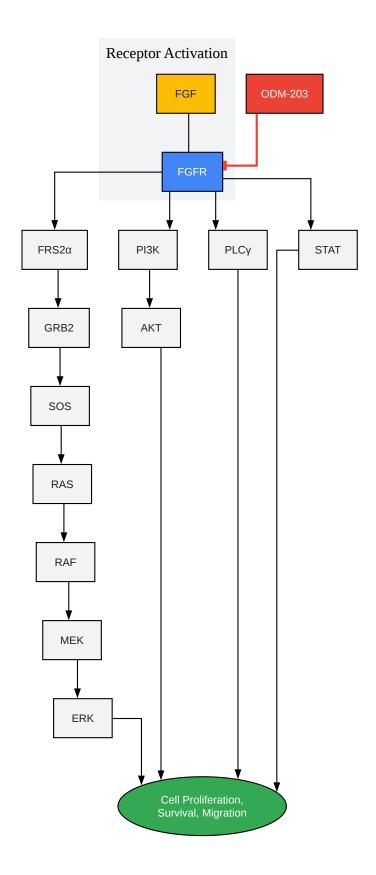
Signaling Pathways

FGFR and VEGFR signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis. **ODM-203**'s dual inhibitory action disrupts these cascades.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes trans-autophosphorylation of its intracellular tyrosine kinase domains.[8][9] This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which are crucial for cell proliferation and survival.[8][10][11] The adaptor protein FRS2α plays a key role in mediating these signals.[9]





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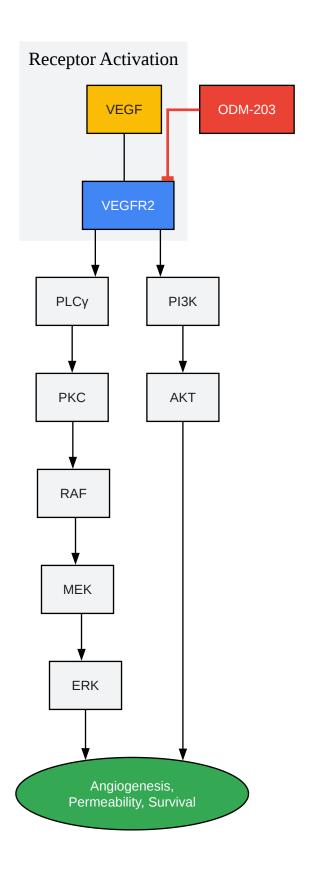
Caption: Simplified FGFR Signaling Pathway and ODM-203 Inhibition.



Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGF ligands bind to VEGFRs on the surface of endothelial cells, leading to receptor dimerization and activation of the intracellular tyrosine kinase domain.[12][13] The primary signal transducer for angiogenesis is VEGFR2.[14][15] Its activation triggers downstream pathways, including the PLCy-PKC-MAPK cascade, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival and increases vascular permeability.[12][14]





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Caption: Simplified VEGFR Signaling Pathway and ODM-203 Inhibition.



Preclinical Data In Vitro Kinase Inhibition

ODM-203 demonstrates potent inhibitory activity against both FGFR and VEGFR family kinases in biochemical assays, with IC50 values in the low nanomolar range.[3][7] This balanced potency is a key feature of the molecule.[3]

Target Kinase	IC50 (nmol/L)	
FGFR1	11[16]	
FGFR2	16[16]	
FGFR3	6[16]	
FGFR4	35[16]	
VEGFR1	26[16]	
VEGFR2	9[16]	
VEGFR3	5[16]	
Table 1: In vitro inhibitory activity of ODM-203		

Table 1: In vitro inhibitory activity of ODM-203 against recombinant FGFR and VEGFR kinases.[16]

Cellular Activity

In cellular assays, **ODM-203** effectively inhibits proliferation in cancer cell lines with FGFR genomic alterations and suppresses VEGFR-driven endothelial tube formation, with similar potency across both functions.[2][7]



Assay Type	Cell Line / Model	IC50 (nmol/L)
Cell Proliferation	H1581 (FGFR1 amp)	104[7]
Cell Proliferation	SNU16 (FGFR2 amp)	50-150[3]
Cell Proliferation	RT4 (FGFR3 mut)	192[7]
VEGFR-induced Tube Formation	HUVEC	33[2][3]
Table 2: Cellular potency of ODM-203 in FGFR-dependent proliferation and VEGFR-driven angiogenesis assays.[2] [3][7]		

ODM-203 does not affect the proliferation of cell lines that lack identified defects in FGFR expression or signaling.[7]

In Vivo Efficacy

ODM-203 has demonstrated significant antitumor activity in various preclinical in vivo models, including both FGFR-dependent and angiogenesis-dependent tumor xenografts.[2][7]



Tumor Model	Cancer Type	Driving Alteration	Dosing	Outcome
RT4 Xenograft	Bladder Cancer	FGFR3- dependent	20 and 40 mg/kg, oral, 21 days	Significant, dose- dependent reduction in tumor growth.[7]
SNU16 Xenograft	Gastric Cancer	FGFR2- dependent	30 mg/kg, oral, 12 days	Reduction in tumor growth and suppression of FGFR signaling.[7][17]
Orthotopic Renca	Kidney Cancer	Angiogenesis- dependent	7, 20, and 40 mg/kg, oral, 21 days	75% primary tumor growth inhibition and reduced lung nodules.[18]
Table 3: In vivo antitumor activity of ODM-203 in preclinical models.[7][17]				

Interestingly, in a syngeneic tumor model, **ODM-203** treatment was associated with immune modulation in the tumor microenvironment, including a decrease in PD-1 and PD-L1 expression and increased activation of CD8 T cells.[2][7]

Clinical Data

A first-in-human, Phase I/IIa clinical trial (NCT02264418) evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of **ODM-203** in patients with advanced or metastatic solid tumors.[19][20]



- Optimal Dose: The optimal tablet dose was determined to be 400 mg per day, taken with food.[19][20][21]
- Safety and Tolerability: All 84 patients treated experienced at least one adverse event (AE), with 70.4% considered treatment-related.[20][21] The majority of AEs were grade 1 or 2 in severity.[20][21] The most common AEs were bilirubin increase (75%) and diarrhea (50%). [19][20] Hyperphosphatemia, an on-target effect of FGFR inhibition, was also reported.[19]
- Efficacy: Preliminary signs of therapeutic activity were observed.[19][21] The overall response rate was 9.2%.[20] Two partial responses were noted in patients with renal cell carcinoma and FGFR-mutated salivary gland cancer.[6] The median progression-free survival was 16.1 weeks for patients with aberrant FGFR tumors and 12.4 weeks for those with non-aberrant tumors.[20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro Kinase Assays

The inhibitory activity of **ODM-203** against recombinant kinases is typically determined using radiometric or fluorescence-based assays. The general workflow involves incubating the purified kinase domain with a specific substrate, ATP (often radiolabeled), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value.

Cell Viability Assays

To assess the antiproliferative effects of **ODM-203**, FGFR-dependent cancer cell lines (e.g., H1581, SNU16, RT4) are seeded in multi-well plates.[4][16] The cells are allowed to attach overnight and are then treated with a range of **ODM-203** concentrations for a period of 72 to 96 hours.[16] Cell viability is measured using standard methods such as MTT or CellTiter-Glo assays, which quantify metabolic activity or ATP content, respectively. IC50 values are calculated from the resulting dose-response curves.[4]

Cell-Based Angiogenesis (Tube Formation) Assay



The anti-angiogenic potential of **ODM-203** is evaluated using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).[4] HUVECs are seeded onto a layer of Matrigel in the presence of a pro-angiogenic stimulus like VEGF. Concurrently, cells are treated with various concentrations of **ODM-203**. After an incubation period (typically several hours), the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring total tube length or the number of branch points. The IC50 is the concentration of **ODM-203** that inhibits tube formation by 50%.[5]

Subcutaneous Xenograft Model Workflow

In vivo efficacy is often tested using xenograft models where human tumor cells are implanted into immunocompromised mice.[4]



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